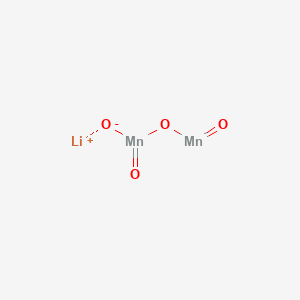

Lithium oxido-oxo-(oxomanganiooxy)manganese

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium manganese oxide, with the chemical formula LiMn₂O₄, is a compound widely recognized for its application as a cathode material in lithium-ion batteries. It is known for its cubic spinel structure, which provides high thermal stability and safety. This compound is particularly valued for its cost-effectiveness and environmental friendliness compared to other cathode materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium manganese oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, hydrothermal reactions, and combustion methods. Among these, the sol-gel and hydrothermal methods are preferred due to their ability to produce materials with uniform particle size and high crystallinity .

Solid-State Reactions: This method involves mixing lithium and manganese precursors, followed by calcination at high temperatures. controlling particle size and crystallinity can be challenging.

Sol-Gel Process: This method involves the formation of a gel from a solution containing lithium and manganese precursors, followed by drying and calcination. It allows for better control over particle size and morphology.

Hydrothermal Reactions: This method involves reacting lithium and manganese precursors in an aqueous solution at high temperatures and pressures. It produces highly crystalline materials with uniform particle size.

Combustion Method: This method involves the combustion of a mixture of lithium and manganese precursors, resulting in the formation of lithium manganese oxide. It is a rapid and energy-efficient method.

Industrial Production Methods

Industrial production of lithium manganese oxide typically involves the solid-state reaction method due to its simplicity and scalability. The process includes mixing lithium carbonate or lithium hydroxide with manganese dioxide, followed by calcination at temperatures ranging from 700°C to 900°C .

Chemical Reactions Analysis

Types of Reactions

Lithium manganese oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its performance as a cathode material in lithium-ion batteries.

Oxidation and Reduction: During the charge and discharge cycles of a lithium-ion battery, lithium ions intercalate and de-intercalate from the lithium manganese oxide structure.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of lithium manganese oxide include lithium carbonate, lithium hydroxide, manganese dioxide, and various metal salts for doping. Reaction conditions typically involve high temperatures (700°C to 900°C) and controlled atmospheres to prevent oxidation .

Major Products Formed

The primary product formed from these reactions is lithium manganese oxide (LiMn₂O₄). Doping with other metal ions can result in mixed metal oxides with enhanced properties .

Scientific Research Applications

Lithium manganese oxide has a wide range of scientific research applications, particularly in the fields of energy storage, catalysis, and materials science.

Mechanism of Action

The mechanism of action of lithium manganese oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions within its spinel structure. During charging, lithium ions are extracted from the cathode and migrate to the anode, while electrons flow through the external circuit. During discharging, lithium ions migrate back to the cathode, and electrons flow back through the external circuit, generating electric current .

The stability and performance of lithium manganese oxide are influenced by the oxidation state of manganese ions and the structural integrity of the spinel framework. Doping with other metal ions can enhance stability and conductivity by preventing the disproportionation of manganese ions .

Comparison with Similar Compounds

Lithium manganese oxide is compared with other cathode materials, such as lithium cobalt oxide (LiCoO₂), lithium iron phosphate (LiFePO₄), and lithium nickel manganese cobalt oxide (LiNiMnCoO₂).

Lithium Cobalt Oxide (LiCoO₂): LiCoO₂ offers high energy density but is expensive and less environmentally friendly compared to lithium manganese oxide.

Lithium Iron Phosphate (LiFePO₄): LiFePO₄ provides excellent thermal stability and long cycle life but has lower energy density than lithium manganese oxide.

Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO₂): LiNiMnCoO₂ combines the advantages of high energy density and good thermal stability but is more complex and costly to produce.

Conclusion

Lithium manganese oxide is a versatile and valuable compound with significant applications in energy storage, catalysis, and materials science. Its unique properties, including high thermal stability, cost-effectiveness, and environmental friendliness, make it a promising material for future research and industrial applications.

Properties

Molecular Formula |

LiMn2O4 |

|---|---|

Molecular Weight |

180.8 g/mol |

IUPAC Name |

lithium;oxido-oxo-(oxomanganiooxy)manganese |

InChI |

InChI=1S/Li.2Mn.4O/q+1;;;;;;-1 |

InChI Key |

VLXXBCXTUVRROQ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[O-][Mn](=O)O[Mn]=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine](/img/structure/B12336233.png)

![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12336241.png)